molecular formula C9H5Cl3F3NO2 B13185069 2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate

2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate

Cat. No.: B13185069
M. Wt: 322.5 g/mol
InChI Key: ZWWUIXYWABFVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C9H5Cl3F3NO2. It is known for its unique structural properties, which include the presence of trifluoroethyl and trichlorophenyl groups. This compound is primarily used in research and industrial applications due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate typically involves the reaction of 2,4,5-trichlorophenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:

[ \text{2,4,5-Trichlorophenyl isocyanate} + \text{2,2,2-Trifluoroethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethyl methacrylate: Similar in structure but used primarily in polymer chemistry.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: Used as a reagent in organic synthesis.

    2,2,2-Trifluoroethyl vinyl ether: Known for its use in pharmaceuticals.

Uniqueness

2,2,2-Trifluoroethyl (2,4,5-trichlorophenyl)carbamate is unique due to its combination of trifluoroethyl and trichlorophenyl groups, which confer specific reactivity and stability. This makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H5Cl3F3NO2

Molecular Weight

322.5 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-(2,4,5-trichlorophenyl)carbamate

InChI

InChI=1S/C9H5Cl3F3NO2/c10-4-1-6(12)7(2-5(4)11)16-8(17)18-3-9(13,14)15/h1-2H,3H2,(H,16,17)

InChI Key

ZWWUIXYWABFVAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.